

Unveiling the Receptor Selectivity of Fulvestrant's S-enantiomer: A Comparative Guide

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Compound of Interest

Compound Name: *Fulvestrant (S enantiomer)*

Cat. No.: *B12435686*

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For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic agent is paramount. This guide provides a detailed comparison of the cross-reactivity of the Fulvestrant S-enantiomer with other key nuclear receptors, supported by available experimental data and detailed methodologies.

Fulvestrant, a selective estrogen receptor (ER) degrader (SERD), is a critical component in the treatment of hormone receptor-positive breast cancer. The commercially available drug is a racemic mixture of R- and S-enantiomers. This guide focuses on the S-enantiomer, providing insights into its binding profile beyond its primary target, the estrogen receptor.

Comparative Analysis of Receptor Binding Affinity

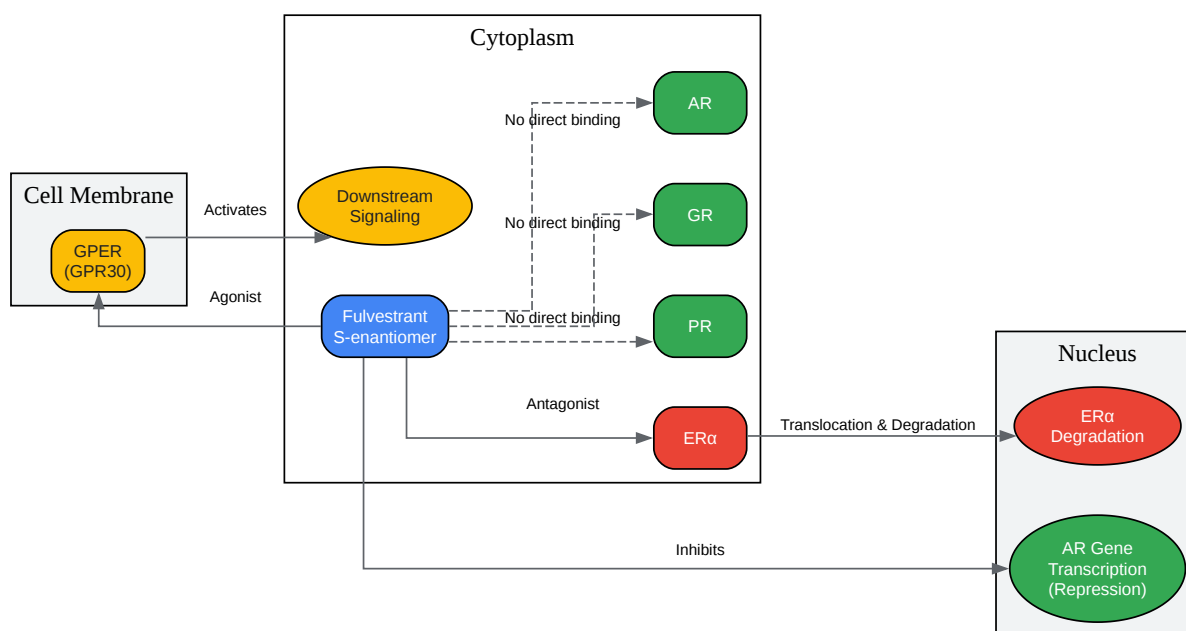
While the S-enantiomer of Fulvestrant is a potent antagonist of the estrogen receptor, its interaction with other steroid hormone receptors is a key aspect of its selectivity profile. The following table summarizes the available binding affinity data. It is important to note that specific quantitative binding data for the Fulvestrant S-enantiomer against a full panel of steroid receptors is not extensively available in publicly accessible literature. The data presented here is based on studies of Fulvestrant (as a mixture or without specification of the enantiomer).

Receptor	Ligand	Binding Affinity (Ki or IC50)	Reference
Estrogen Receptor α (ER α)	Fulvestrant	IC50: 9.4 nM	[1]
Progesterone Receptor (PR)	Fulvestrant	No significant binding up to 100 nM	[2]
Glucocorticoid Receptor (GR)	Fulvestrant	No significant binding up to 100 nM	[2]
Androgen Receptor (AR)	Fulvestrant	No direct binding; downregulates AR expression	[3]
G Protein-Coupled Estrogen Receptor (GPER/GPR30)	Fulvestrant	Agonist activity	[4]

Note: The lack of specific Ki or IC50 values for the S-enantiomer with the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Androgen Receptor (AR), and Mineralocorticoid Receptor (MR) in the reviewed literature highlights a potential area for further investigation.

Signaling Pathways and Cross-Reactivity

The interaction of the Fulvestrant S-enantiomer extends beyond the classical nuclear estrogen receptors. A significant off-target interaction has been identified with the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike its antagonistic effect on ER α , Fulvestrant acts as an agonist at GPER. This interaction can trigger distinct downstream signaling cascades.



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Caption: Signaling pathways of Fulvestrant S-enantiomer.

Experimental Protocols

Accurate assessment of receptor cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays used to determine the binding affinity and functional activity of compounds like the Fulvestrant S-enantiomer.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

- **Receptor Preparation:** Membranes from cells or tissues expressing the target receptor (e.g., PR, GR, AR) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
- **Incubation:** A constant concentration of a suitable radiolabeled ligand (e.g., ^3H -labeled steroid) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (Fulvestrant S-enantiomer). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
- **Separation:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis of the competition curve. The binding affinity (K_i) is then calculated from the IC_{50} value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay is used to assess the functional activity of a compound by measuring its ability to modulate receptor-mediated gene transcription.

Workflow:

Caption: Workflow for a luciferase reporter gene assay.

Detailed Methodology:

- **Cell Culture and Transfection:** A suitable cell line that has low endogenous receptor expression is cultured. The cells are then transiently transfected with two plasmids: one expressing the full-length steroid receptor of interest (e.g., PR, GR, AR) and another containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with hormone response elements specific for that receptor.
- **Compound Treatment:** After transfection, the cells are treated with various concentrations of the test compound (Fulvestrant S-enantiomer). Control wells are treated with vehicle or a known agonist/antagonist.
- **Incubation:** The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (typically 18-24 hours).
- **Cell Lysis and Luminescence Measurement:** The cells are lysed to release the luciferase enzyme. A substrate for the luciferase is then added, and the resulting luminescence is measured using a luminometer.
- **Data Analysis:** The luminescence signal is proportional to the transcriptional activity of the receptor. Dose-response curves are generated to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

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